(4-Chlorophenyl)(4-pentylphenyl)methanone
Overview
Description
(4-Chlorophenyl)(4-pentylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methanone group bonded to a 4-chlorophenyl and a 4-pentylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Mode of Action
It’s known that chlorinated aromatic compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group in the aromatic ring .
Biochemical Pathways
Aromatic compounds can participate in various biochemical reactions, including those involving the degradation of extracellular matrix proteins .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of a meisenheimer complex during a nucleophilic aromatic substitution reaction .
Action Environment
The action, efficacy, and stability of 4-Chloro-4’-n-pentylbenzophenone can be influenced by various environmental factors. For instance, the rate of reaction can be affected by temperature, pH, and the presence of other compounds . Additionally, the compound’s stability and reactivity can be influenced by its exposure to light, heat, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-pentylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and 4-pentylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane or another suitable non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds with the formation of the acylium ion from the acyl chloride, which then reacts with the aromatic ring of 4-pentylbenzene to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-pentylphenyl)methanone can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: NaBH4 in methanol at room temperature.
Oxidation: KMnO4 in acidic or basic medium at elevated temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Reduction: (4-Chlorophenyl)(4-pentylphenyl)methanol.
Oxidation: Corresponding carboxylic acids or quinones.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic rings.
Scientific Research Applications
(4-Chlorophenyl)(4-pentylphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antihistamines and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a pentyl group.
(4-Chlorophenyl)(4-ethylphenyl)methanone: Similar structure but with an ethyl group instead of a pentyl group.
(4-Chlorophenyl)(4-propylphenyl)methanone: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of (4-Chlorophenyl)(4-pentylphenyl)methanone lies in its longer alkyl chain, which can influence its physical properties such as solubility, melting point, and interaction with biological targets. The pentyl group can also affect the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-pentylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYFESSQUKNLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270420 | |
Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-48-2 | |
Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801270420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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